PRMT3 Biochemical Binding Affinity Compared to Potent PRMT3 Inhibitor CHEMBL4077534
In a direct binding assay using ePL-tagged human PRMT3 methyltransferase domain (residues 211–531) expressed in HEK293 cells, Methyl 3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate exhibited an EC₅₀ of 1,300 nM [1]. Under comparable assay conditions (binding affinity to β-galactosidase-fused human PRMT3 in HEK293 cells), the structurally related PRMT3 inhibitor CHEMBL4077534 showed an EC₅₀ of 2,700 nM [2], representing a 2.1-fold weaker binding affinity relative to the target compound.
| Evidence Dimension | PRMT3 binding affinity (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 1,300 nM |
| Comparator Or Baseline | CHEMBL4077534: EC₅₀ = 2,700 nM |
| Quantified Difference | 2.1-fold stronger binding (lower EC₅₀) for the target compound |
| Conditions | Binding affinity to β-galactosidase-fused human PRMT3 (211–531 residues) expressed in HEK293 cells; InCELL hunter assay |
Why This Matters
For researchers selecting a PRMT3 chemical probe, the 2.1-fold superior binding affinity of this compound over a representative in-class inhibitor may translate to lower required concentrations in cellular assays, reducing off-target risks at the PRMT3 target level.
- [1] BindingDB. BDBM50247349 (CHEMBL4072005): Binding affinity to ePL-tagged human PRMT3 methyltransferase domain (211–531), EC₅₀ = 1,300 nM. Accessed via BindingDB. View Source
- [2] BindingDB. BDBM50247361 (CHEMBL4077534): Binding affinity to β-galactosidase-fused human PRMT3 in HEK293 cells, EC₅₀ = 2,700 nM. Accessed via BindingDB. View Source
